![molecular formula C17H12F3NO3 B2692996 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione CAS No. 321432-39-7](/img/structure/B2692996.png)
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione, also known as TFPD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. TFPD is a white crystalline solid that is soluble in organic solvents and has a melting point of 170-172 °C.
Scientific Research Applications
Convenient Synthesis of New Polysubstituted Isoindole-1,3-dione Analogues
Research has developed new polysubstituted isoindole-1,3-diones through various chemical reactions, showcasing the versatility of isoindole-1,3-dione derivatives in synthesis. These compounds have potential applications in medicinal chemistry due to their structural diversity and functionalizability (Tan et al., 2014).
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives
Another study developed a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene, expanding the chemical repertoire of isoindole-based compounds for further scientific exploration (Tan et al., 2016).
Evaluation of Xanthine Oxidase Inhibitor Properties
Isoindole-1,3-dione derivatives have been evaluated for their xanthine oxidase inhibitory activities, suggesting potential therapeutic applications in conditions related to oxidative stress and inflammation (Gunduğdu et al., 2020).
Anticancer Activity of Isoindole-1,3(2H)-dione Compounds
Research on isoindole-1,3(2H)-dione derivatives containing various functional groups has demonstrated significant anticancer activity, indicating the promise of these compounds in developing new cancer therapies (Tan et al., 2020).
Novel Conjugated Polyelectrolyte for Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte based on the isoindole-1,3-dione structure has been synthesized, showing potential as an electron transport layer in polymer solar cells, highlighting the material science applications of isoindole derivatives (Hu et al., 2015).
properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)11-4-3-5-12(10-11)24-9-8-21-15(22)13-6-1-2-7-14(13)16(21)23/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXYTNFPEJBVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692913.png)
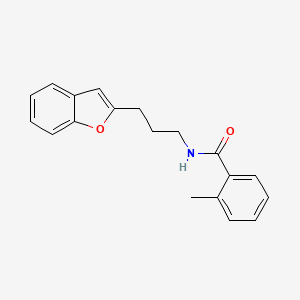
![{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2692918.png)
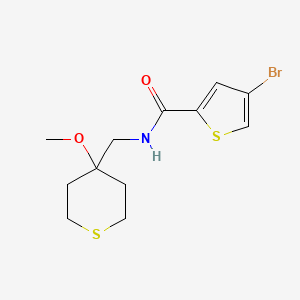
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2692922.png)
![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2692923.png)
![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2692925.png)
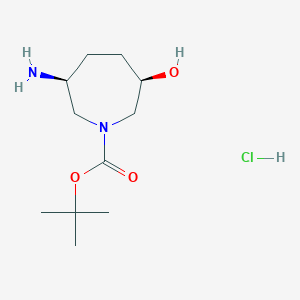
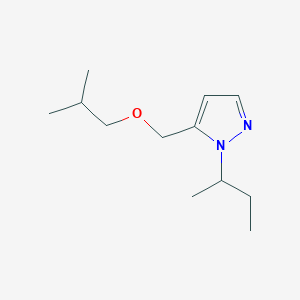
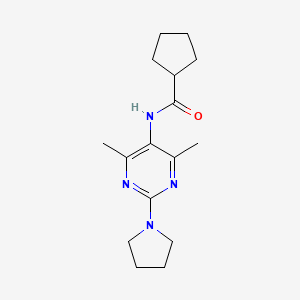
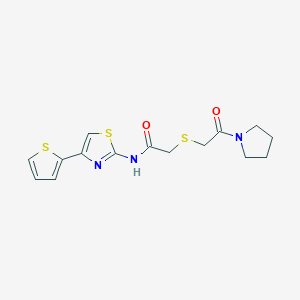
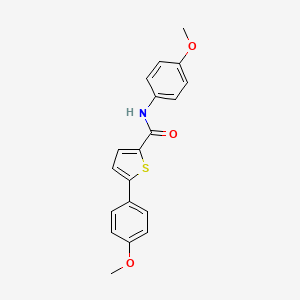
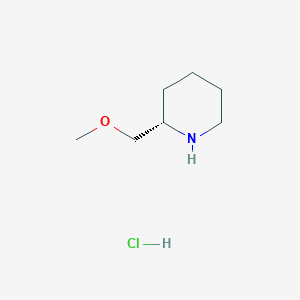
![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2692935.png)